1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
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Overview
Description
Preparation Methods
The preparation of 1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carboxylic acid involves several synthetic routes. One common method includes the selective fluorination of trichloromethoxybenzene using hydrogen fluoride to obtain chlorodifluoromethoxybenzene. This intermediate is then subjected to nitration by a mixed acid to produce 4-(chlorodifluoromethoxy)nitrobenzene, which is subsequently reduced via hydrogenation to yield 4-(chlorodifluoromethoxy)aniline . This aniline derivative can then be further processed to obtain the target compound.
Chemical Reactions Analysis
1-[4-(Difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, where the difluoromethoxy group can be replaced with other functional groups.
Common reagents used in these reactions include hydrogen fluoride, mixed acids, and hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[4-(Difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is widely used in scientific research, particularly in the field of proteomics. It is utilized to study protein interactions, modifications, and functions. Additionally, this compound has applications in medicinal chemistry for the development of new therapeutic agents and in industrial chemistry for the synthesis of advanced materials .
Mechanism of Action
The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool for studying protein dynamics and cellular signaling .
Comparison with Similar Compounds
1-[4-(Difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carboxylic acid can be compared with similar compounds such as:
1-[4-(Difluoromethoxy)phenyl]ethanamine: This compound has a similar difluoromethoxyphenyl group but differs in its ethanamine structure.
2-[4-(Difluoromethoxy)phenyl]-5-ethoxy-1,3-oxazole-4-carboxylic acid: This compound contains a difluoromethoxyphenyl group and an oxazole ring, making it structurally distinct.
The uniqueness of this compound lies in its specific pyrrole-3-carboxylic acid structure, which imparts unique chemical and biological properties .
Properties
Molecular Formula |
C14H13F2NO3 |
---|---|
Molecular Weight |
281.25 g/mol |
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-2,5-dimethylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C14H13F2NO3/c1-8-7-12(13(18)19)9(2)17(8)10-3-5-11(6-4-10)20-14(15)16/h3-7,14H,1-2H3,(H,18,19) |
InChI Key |
RKTUYRNNPXGSQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OC(F)F)C)C(=O)O |
Origin of Product |
United States |
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